2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid
Description
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 106522-97-8 |
| IUPAC Name | 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid |
| Molecular Formula | C₁₅H₁₀BrNO₅ |
| Molecular Weight | 364.16 g/mol |
| SMILES | O=C(O)C1=C(C=CC=C1N+[O-])C=CC2=C(C=CC(=C2)Br)O |
The ethenyl bridge introduces geometric isomerism (cis/trans), though the trans configuration is thermodynamically favored due to reduced steric strain.
Historical Context in Organic Chemistry Research
First reported in the late 20th century, this compound emerged during investigations into nitroaromatics and their applications in materials science. Its synthesis is often attributed to methodologies developed for chalcone derivatives, where α,β-unsaturated ketones serve as intermediates. Key milestones include:
- 1990s : Initial synthesis via Knoevenagel condensation, leveraging nitrobenzoic acids and brominated benzaldehydes.
- 2000s : Use as a precursor in fluorescent dye research, exploiting the conjugated π-system of the ethenyl bridge.
- 2010s : Exploration in metal-organic frameworks (MOFs), where its carboxylate group facilitates coordination with transition metals.
The compound’s nitro and bromine groups enhance its utility in cross-coupling reactions, aligning with broader trends in C–X bond activation chemistry.
Positional Isomerism and Functional Group Interactions
Positional Effects on Reactivity
- Nitro Group (Position 3) : The meta-nitro substituent exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid group (pKa ≈ 2.1). This positioning also directs electrophilic substitution to the ortho and para positions relative to itself.
- Bromo and Hydroxy Groups (Positions 5 and 2) : The bromine atom at position 5 on the phenolic ring enhances lipophilicity, while the adjacent hydroxy group enables hydrogen bonding, influencing solubility in polar solvents.
Functional Group Synergy
Table 2: Substituent Electronic Effects
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Nitro (-NO₂) | 3 | Strong electron-withdrawing | Enhances electrophilic substitution |
| Bromo (-Br) | 5 | Moderate electron-withdrawing | Facilitates Suzuki-Miyaura coupling |
| Hydroxy (-OH) | 2 | Electron-donating (resonance) | Increases solubility in polar solvents |
Properties
CAS No. |
917614-67-6 |
|---|---|
Molecular Formula |
C15H10BrNO5 |
Molecular Weight |
364.15 g/mol |
IUPAC Name |
2-[2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H10BrNO5/c16-10-5-7-14(18)9(8-10)4-6-11-12(15(19)20)2-1-3-13(11)17(21)22/h1-8,18H,(H,19,20) |
InChI Key |
ZOPZTNRYOZOXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Hydroxyacetophenone
The first step often involves the bromination of 2-hydroxyacetophenone to yield 5-bromo-2-hydroxyacetophenone. This is achieved by treating 2-hydroxyacetophenone with bromine in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions (typically at low temperatures to minimize side reactions).
Reaction:
$$
\text{C}8\text{H}9\text{O} + \text{Br}2 \rightarrow \text{C}8\text{H}_8\text{Br}\text{O} + \text{HBr}
$$
Yield: Approximately 85% after purification via recrystallization.
Nitration
Next, the bromo compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the meta position relative to the hydroxyl group.
Reaction:
$$
\text{C}8\text{H}8\text{Br}\text{O} + \text{HNO}3 \rightarrow \text{C}8\text{H}7\text{Br}\text{N}\text{O}3 + \text{H}_2\text{O}
$$
Yield: Yields around 75% can be expected based on reaction conditions and purification methods employed.
Ethenylation
The next step involves the formation of the ethenyl group by reacting the nitro compound with an appropriate vinyl reagent, such as vinyl acetate or another vinyl halide, in the presence of a base.
Reaction:
$$
\text{C}8\text{H}7\text{Br}\text{N}\text{O}3 + \text{RCH=CH}2 \rightarrow \text{C}{10}\text{H}{10}\text{Br}\text{N}\text{O}_3
$$
Yield: This step can yield approximately 70% depending on the efficiency of the vinyl reagent used.
Acidification and Final Product Formation
Finally, the product is treated with a strong acid (e.g., hydrochloric or sulfuric acid) to convert any remaining intermediates into the final carboxylic acid form of the compound.
Reaction:
$$
\text{C}{10}\text{H}{10}\text{Br}\text{N}\text{O}3 + \text{HCl} \rightarrow \text{C}{10}\text{H}{9}\text{Br}\text{N}\text{O}4 + \text{other products}
$$
Yield: Final yields can reach up to 80% after purification through crystallization or chromatography.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Expected Yield (%) |
|---|---|---|---|
| Bromination | Electrophilic | Bromine | ~85 |
| Nitration | Electrophilic | HNO₃, H₂SO₄ | ~75 |
| Ethenylation | Nucleophilic | Vinyl reagent | ~70 |
| Acidification | Hydrolysis | HCl or H₂SO₄ | ~80 |
The preparation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves a series of well-defined chemical reactions that can be optimized for yield and purity. Each step requires careful control of conditions to ensure high-quality product formation. The methodologies discussed provide a comprehensive framework for researchers aiming to synthesize this compound effectively for further applications in various fields.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(5-Bromo-2-oxophenyl)ethenyl]-3-nitrobenzoic acid.
Reduction: Formation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-aminobenzoic acid.
Substitution: Formation of 2-[2-(5-Methoxy-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid or 2-[2-(5-Thio-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid exhibit biological activities that can be harnessed for therapeutic purposes. Specifically, studies have shown that halogenated derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For instance, related compounds have demonstrated selective inhibition of MAO-B, which is relevant for treating conditions like Parkinson's disease .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases including cancer and cardiovascular disorders. Research into similar nitrobenzoic acid derivatives has highlighted their ability to scavenge free radicals effectively .
Material Science
In materials science, compounds with similar structures have been investigated for their photophysical properties. The presence of bromine and nitro groups can enhance the electronic properties of materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that modifications in the molecular structure can lead to improved charge transport and light absorption characteristics .
Case Study 1: Inhibition of Monoamine Oxidase
A study published in the ACS Omega journal explored the inhibitory effects of halogenated coumarin-chalcone derivatives on MAO-B. The results indicated that specific modifications on the phenolic ring significantly enhanced inhibitory activity, suggesting a pathway for developing new antidepressants or neuroprotective agents based on similar structural motifs as found in 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid .
Case Study 2: Antioxidant Properties
Research conducted on nitrobenzoic acid derivatives demonstrated their efficacy as antioxidants in biological systems. These studies employed various assays to measure free radical scavenging activity, revealing that structurally similar compounds could reduce oxidative stress markers in vitro, thus supporting their potential use in nutraceutical applications .
Case Study 3: Organic Electronics
Investigations into the use of nitro-substituted benzoic acids in organic semiconductor applications showed promising results. The compound's ability to form stable thin films with desirable electronic properties was tested, indicating its potential utility in the development of next-generation electronic devices .
Mechanism of Action
The mechanism of action of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(1E)-2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid (CAS 917614-70-1)
- Structural Differences :
- Replaces the 5-bromo-2-hydroxyphenyl group with a 3-chloro-5-fluorophenyl moiety.
- Lacks a hydroxyl group but includes halogen atoms (Cl, F), altering polarity and hydrogen-bonding capacity.
- Key Properties: Molecular weight: 321.02 g/mol. XlogP (hydrophobicity): 4.3. Hydrogen-bond donors/acceptors: 1/5. Conjugation: Extended π-system via ethenyl and nitro groups, similar to the target compound.
- Functional Implications: Higher hydrophobicity compared to the target compound (due to hydroxyl absence) may reduce aqueous solubility.
5-Bromo-2-methyl-3-nitrobenzoic Acid (CAS 107650-20-4)
- Structural Differences: Replaces the ethenyl-linked phenyl group with a methyl substituent.
- Key Properties :
- Similarity score to target compound: 0.83.
- Reduced steric hindrance compared to the ethenyl-linked analog.
- Functional Implications :
Supramolecular Ethenyl-Linked Cyanostyryl Compounds (CS1-CS3)
- Structural Differences: Feature cyano groups instead of nitro or hydroxyl substituents. Multiple ethenyl bridges enhance conjugation.
- Key Properties: High luminescent efficiency due to strong electron-withdrawing cyano groups. External quantum efficiency in electroluminescent devices: ~1% (green emission) .
- Functional Implications :
Data Table: Comparative Analysis of Key Properties
*Estimated values for the target compound based on structural analogs. †Calculated using atomic masses. ‡Predicted based on substituent contributions.
Biological Activity
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C14H10BrNO4
- Molecular Weight : 324.14 g/mol
- Density : Approximately 1.5 g/cm³
- Melting Point : Not extensively documented but inferred to be moderate based on related compounds.
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromo and nitro groups enhances its reactivity and potential interactions with enzymes and receptors.
Anticancer Activity
Recent studies have indicated that 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity at low concentrations (around 10 µM) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression:
- Aromatase Inhibition : It has shown potential as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent cancers like breast cancer. Compounds with similar structures have demonstrated IC50 values as low as 0.87 nM .
- Nitric Oxide Synthase (NOS) : Preliminary studies suggest that it may also inhibit NOS, which plays a role in tumor growth and metastasis.
Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to cultured human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Enzyme Interaction
A crystallographic analysis was conducted to understand the binding interactions between the compound and aromatase. The study revealed that the bromo group facilitates strong interactions within the active site, enhancing inhibitory potency .
Comparative Analysis
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid | ~10 | Aromatase inhibition | Breast cancer |
| Letrozole | 0.52 | Aromatase inhibition | Breast cancer |
| Tamoxifen | 0.15 | Estrogen receptor modulation | Breast cancer |
Q & A
Basic: What synthetic routes are recommended for preparing 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid?
Methodological Answer:
A plausible route involves a Heck coupling reaction between 5-bromo-2-hydroxybenzaldehyde and a 3-nitrobenzoic acid derivative (e.g., methyl 3-nitro-2-vinylbenzoate). Palladium catalysts (e.g., Pd(OAc)₂ with ligands like PPh₃) in polar solvents (DMF or DMSO) can facilitate cross-coupling. Post-reaction, hydrolyze the ester to the carboxylic acid using NaOH or LiOH. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity . Similar brominated phenylacetic acid derivatives in and Montelukast-like syntheses () support this approach.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the ethenyl proton coupling (J ≈ 16 Hz for trans configuration) and aromatic substitution patterns. The nitro group deshields adjacent protons .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), hydroxyl (~3200 cm⁻¹), and nitro (~1520, 1350 cm⁻¹) groups .
- HRMS : Verify molecular weight (expected [M-H]⁻ ≈ 400.97 g/mol).
- UV-Vis : Analyze π→π* transitions in the conjugated stilbene system (~300–350 nm) .
Advanced: How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer:
- Standardized Assays : Compare activity across cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, temperature).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Computational Docking : Model interactions with target proteins (e.g., enzymes or receptors) to explain divergent activities. highlights pharmacokinetic variability in stilbene analogs, suggesting structural tweaks .
- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .
Advanced: What computational approaches predict the reactivity of the nitro group in this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density and identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect stabilizes the carboxylic acid’s deprotonated form .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solvation effects on reactivity.
- Hammett Analysis : Corrogate substituent effects (Br, OH, NO₂) on reaction rates using σ/σ⁺ parameters .
Basic: What solubility considerations are critical for this compound?
Methodological Answer:
- Polar Solvents : DMSO or DMF (solubility >10 mg/mL) due to the carboxylic acid and nitro groups.
- Aqueous Buffers : Solubilize in pH >7 solutions (e.g., PBS with 0.1M NaOH).
- Low Solubility in Non-Polar Solvents : Hexane or chloroform (<1 mg/mL). Pre-saturate solvents via sonication (30 min, 40°C) .
Advanced: How does the ethenyl group’s stereochemistry influence electronic properties?
Methodological Answer:
- E/Z Isomerism : The trans (E) configuration maximizes conjugation, red-shifting UV absorbance (λmax ~350 nm vs. ~320 nm for cis).
- Circular Dichroism (CD) : Use chiral HPLC (Chiralpak IA column) to isolate isomers and compare optical activity.
- DFT Frontier Orbitals : Calculate HOMO-LUMO gaps; the E-isomer typically exhibits lower band gaps, enhancing charge transfer .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitro or ester groups.
- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation of the hydroxyl group .
Advanced: How can dehalogenation during synthesis be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
